Cas no 33626-13-0 (Trans-2-amino-bicyclo[3,3,0]octane)
![Trans-2-amino-bicyclo[3,3,0]octane structure](https://www.kuujia.com/scimg/cas/33626-13-0x500.png)
Trans-2-amino-bicyclo[3,3,0]octane Chemical and Physical Properties
Names and Identifiers
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- Trans-2-amino-bicyclo[3,3,0]octane
- rac-(1S,3aS,6aS)-Octahydro-pentalen-1-ylamine
- (1S,3aS,6aS)-Octahydro-1-pentalenamine
- (1S,3aS,6aS)-rel-Octahydro-pentalen-1-ylamine
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- MDL: MFCD28038729
- Inchi: 1S/C8H15N/c9-8-5-4-6-2-1-3-7(6)8/h6-8H,1-5,9H2/t6-,7+,8?/m0/s1
- InChI Key: SATJSKPOUIHLCQ-KJFJCRTCSA-N
- SMILES: [C@]12([H])[C@@]([H])(CCC1)CCC2N
Trans-2-amino-bicyclo[3,3,0]octane Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R0630-50mg |
rel-(1S,3aS,6aS)-Octahydro-pentalen-1-ylamine |
33626-13-0 | 96% | 50mg |
1322.95CNY | 2021-05-07 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R0630-1g |
(1S,3aS,6aS)-rel-Octahydro-pentalen-1-ylamine |
33626-13-0 | 96% | 1g |
¥8726.45 | 2025-01-21 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1563073-1g |
rel-(1S,3aS,6aS)-octahydropentalen-1-amine |
33626-13-0 | 98% | 1g |
¥10155.00 | 2024-05-18 | |
eNovation Chemicals LLC | Y1004912-1g |
(1S,3aS,6aS)-rel-Octahydro-pentalen-1-ylamine |
33626-13-0 | 95% | 1g |
$1115 | 2025-02-21 | |
eNovation Chemicals LLC | Y1004912-500mg |
(1S,3aS,6aS)-rel-Octahydro-pentalen-1-ylamine |
33626-13-0 | 95% | 500mg |
$610 | 2025-02-21 | |
eNovation Chemicals LLC | Y1004912-250mg |
(1S,3aS,6aS)-rel-Octahydro-pentalen-1-ylamine |
33626-13-0 | 95% | 250mg |
$370 | 2024-07-28 | |
eNovation Chemicals LLC | Y1004912-5g |
(1S,3aS,6aS)-rel-Octahydro-pentalen-1-ylamine |
33626-13-0 | 95% | 5g |
$4475 | 2024-07-28 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R0630-5g |
(1S,3aS,6aS)-rel-Octahydro-pentalen-1-ylamine |
33626-13-0 | 96% | 5g |
¥34958.27 | 2025-01-21 | |
eNovation Chemicals LLC | Y1004912-500mg |
(1S,3aS,6aS)-rel-Octahydro-pentalen-1-ylamine |
33626-13-0 | 95% | 500mg |
$610 | 2024-07-28 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R0630-500mg |
rel-(1S,3aS,6aS)-Octahydro-pentalen-1-ylamine |
33626-13-0 | 96% | 500mg |
4655.75CNY | 2021-05-07 |
Trans-2-amino-bicyclo[3,3,0]octane Related Literature
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1. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337
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Blake J. Plowman,Lathe A. Jones,Suresh K. Bhargava Chem. Commun., 2015,51, 4331-4346
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Nicholas A. Barnes,Kevin R. Flower,Saad A. Fyyaz,Stephen M. Godfrey,Alan T. McGown,Philip J. Miles,Robin G. Pritchard,John E. Warren CrystEngComm, 2010,12, 784-794
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4. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
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Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389
Additional information on Trans-2-amino-bicyclo[3,3,0]octane
Introduction to Trans-2-amino-bicyclo[3,3,0]octane (CAS No. 33626-13-0)
Trans-2-amino-bicyclo[3,3,0]octane (CAS No. 33626-13-0) is a unique and structurally complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its bicyclic framework and the presence of an amino group, exhibits a range of biological activities that make it a valuable candidate for various therapeutic applications. In this comprehensive introduction, we will delve into the chemical structure, synthesis methods, biological properties, and potential applications of Trans-2-amino-bicyclo[3,3,0]octane.
The chemical structure of Trans-2-amino-bicyclo[3,3,0]octane is defined by its bicyclic [3,3,0]octane core and the trans configuration of the amino group at the 2-position. This specific arrangement imparts unique conformational stability and stereochemical properties to the molecule. The bicyclic framework provides a rigid structure that can influence the compound's interactions with biological targets, making it an attractive scaffold for drug design.
The synthesis of Trans-2-amino-bicyclo[3,3,0]octane has been a subject of extensive research due to its complex structure. Various synthetic routes have been developed to access this compound efficiently. One notable method involves the intramolecular Diels-Alder reaction followed by selective functional group manipulations to introduce the amino group in the desired configuration. Recent advancements in catalytic asymmetric synthesis have further refined these methods, enabling the preparation of enantiomerically pure forms of Trans-2-amino-bicyclo[3,3,0]octane.
In terms of biological properties, Trans-2-amino-bicyclo[3,3,0]octane has shown promising activity in several areas. Studies have demonstrated its potential as a modulator of neurotransmitter systems, particularly in relation to dopamine and serotonin receptors. This makes it a candidate for treating neurological disorders such as Parkinson's disease and depression. Additionally, research has indicated that Trans-2-amino-bicyclo[3,3,0]octane may have neuroprotective effects by reducing oxidative stress and inflammation in neuronal cells.
Clinical trials involving derivatives of Trans-2-amino-bicyclo[3,3,0]octane are currently underway to evaluate their safety and efficacy in human subjects. Preliminary results have been encouraging, with some compounds showing significant improvements in symptom management without major side effects. These findings underscore the therapeutic potential of this class of compounds and highlight their importance in drug discovery efforts.
Beyond its direct therapeutic applications, Trans-2-amino-bicyclo[3,3,0]octane serves as a valuable tool in basic research. Its unique structural features make it an excellent ligand for studying protein-protein interactions and receptor binding mechanisms. This has led to new insights into the molecular basis of various diseases and has informed the design of more potent and selective drug candidates.
In conclusion, Trans-2-amino-bicyclo[3,3,0]octane (CAS No. 33626-13-0) is a multifaceted compound with significant potential in both research and clinical settings. Its unique chemical structure and biological activities position it as a promising lead for the development of novel therapeutics. Ongoing studies continue to expand our understanding of this compound's properties and applications, contributing to advancements in medicinal chemistry and pharmaceutical science.
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